molecular formula C17H16N4OS2 B3619648 N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B3619648
M. Wt: 356.5 g/mol
InChI Key: AZVRMKGBOXIFTP-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions like “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . For example, a series of novel 1H-1,2,3-triazole analogs were synthesized via these methods .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reduction of compound 2 to compound 3 using DIBAL-H, which furnished compound 3 in 90% yield. The hydroxyl group of 3 was converted into a tosyl moiety to provide compounds 4 in high yield (95%). The latter was treated with NaN3 and afforded the corresponding azide derivative 5 in 78% yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. Generally, these compounds are highly soluble in water and other polar solvents .

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its target, some 1,2,4-triazole derivatives have shown inhibitory potential against certain enzymes. For example, some compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and development of more selective and potent molecules for various applications, such as anticancer, antimicrobial, antioxidant, and antiviral agents .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-23-15-9-5-6-13(10-15)19-16(22)11-24-17-18-12-21(20-17)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVRMKGBOXIFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
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N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
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N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

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